molecular formula C17H34N4O10 B1201364 Ribostamycin CAS No. 25546-65-0

Ribostamycin

Cat. No. B1201364
CAS RN: 25546-65-0
M. Wt: 454.5 g/mol
InChI Key: NSKGQURZWSPSBC-VVPCINPTSA-N
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Description

Synthesis Analysis

The synthesis of Ribostamycin involves a series of biosynthetic steps, beginning with the formation of 2-deoxy-scyllo-inosose (DOI), which is subsequently transformed through glycosylation, dehydrogenation, amination, and finally, ribosylation. A notable study isolated the Ribostamycin biosynthetic gene cluster from Streptomyces ribosidificus, revealing 26 open reading frames encoding biosynthetic, resistance, and other related genes. Among these, the gene rbmA was shown to encode DOI synthase, a critical enzyme in the biosynthetic pathway, while RbmI was identified as an aminoglycoside 3-N-acetyltransferase, crucial for the acetylation steps in Ribostamycin synthesis (Subba et al., 2005). Additionally, Ribostamycin has been indicated as an intermediate in the biosynthesis of neomycin, further emphasizing its importance in aminoglycoside antibiotic production (Baud et al., 1977).

Molecular Structure Analysis

The molecular structure of Ribostamycin has been extensively studied using techniques such as 13C-NMR, which facilitated the elucidation of its structure and the identification of bioinactivated compounds derived from it. These studies have been instrumental in understanding the chemical behavior and reactivity of Ribostamycin, providing a basis for synthesizing derivatives and analyzing their potential as antibacterial agents (Omoto et al., 1973).

Chemical Reactions and Properties

The enzymatic reactions involved in converting Ribostamycin to other aminoglycosides, such as neomycin C, showcase the chemical versatility of this compound. The process utilizes specific biosynthetic enzymes to catalyze the addition of sugar moieties, highlighting the regio- and stereospecificity of these enzymatic transformations. This aspect of Ribostamycin's chemistry is crucial for the development of antibiotic derivatives with enhanced activity or reduced resistance (Kudo et al., 2009).

Physical Properties Analysis

The physical properties of Ribostamycin, such as solubility, stability, and melting point, are essential for its formulation and application as a pharmaceutical agent. However, specific studies focusing solely on the physical properties of Ribostamycin were not identified in the current literature search. Understanding these properties is crucial for optimizing its production, purification, and application in drug development.

Chemical Properties Analysis

The chemical properties of Ribostamycin, including its reactivity, functional groups, and interactions with bacterial ribosomes, underpin its mechanism of action as an antibiotic. Its binding to the A-site of 16S rRNA, as well as the impact of pH and ionic strength on this interaction, has been thoroughly investigated. These studies provide insight into the molecular basis of Ribostamycin's antibacterial activity and its potential for developing resistance (Kaul & Pilch, 2002).

Scientific Research Applications

  • Pharmacokinetics in Humans : Yamasaku et al. (1980) studied the pharmacokinetics of ribostamycin in both healthy volunteers and patients with impaired renal function. They noted its characteristic low ototoxicity and similar pharmacokinetic behavior to kanamycin in vivo (Yamasaku, Suzuki, & Umemura, 1980).

  • Biosynthesis and Derivatives : Kurumbang et al. (2011) reported on the biosynthesis of ribostamycin derivatives, highlighting its role as an intermediate in the biosynthesis of butirosin and neomycin, and its potential for producing hybrid compounds to combat bacterial resistance (Kurumbang, Liou, & Sohng, 2011).

  • Interaction with Gold Nanoparticles : Zheng et al. (2018) discovered that ribostamycin can self-assemble into linear oligomers and interact with negatively charged gold nanoparticles, which may have implications for antibiotic effects and the development of new diagnostics or therapeutics (Zheng, Li Sip, Leong, & Huo, 2018).

  • Antibacterial Activity : Yourassowsky and Vander Linden (1976) studied ribostamycin's inhibitory activity on Gram-negative bacilli, noting its similar antibacterial spectrum to kanamycin and potential therapeutic advantages due to lower toxicity (Yourassowsky & Vander Linden, 1976).

  • Combination Therapy with EDTA : Kong et al. (2020) explored the enhanced antibacterial efficacy of ribostamycin in combination with ethylenediaminetetraacetic acid (EDTA) against various pathogens, suggesting a reclassification of ribostamycin for broader clinical use (Kong, Wu, Wei, Chen, & Yoganathan, 2020).

  • Gene Cluster Analysis : Subba et al. (2005) analyzed the ribostamycin biosynthetic gene cluster in Streptomyces ribosidificus, providing insights into its biosynthetic pathway and potential for genetic engineering (Subba, Kharel, Lee, Liou, Kim, & Sohng, 2005).

Safety And Hazards

Ribostamycin is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may damage fertility or the unborn child, and it is harmful in contact with skin or if inhaled . Special instructions should be obtained before use, and it should be handled only with appropriate personal protective equipment .

properties

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N4O10/c18-2-6-10(24)12(26)8(21)16(28-6)30-14-5(20)1-4(19)9(23)15(14)31-17-13(27)11(25)7(3-22)29-17/h4-17,22-27H,1-3,18-21H2/t4-,5+,6-,7-,8-,9+,10-,11-,12-,13-,14-,15-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKGQURZWSPSBC-VVPCINPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048541
Record name Ribostamycin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Aminoglycosides work by binding to the bacterial 30S ribosomal subunit (some work by binding to the 50S subunit), inhibiting the translocation of the peptidyl-tRNA from the A-site to the P-site and also causing misreading of mRNA, leaving the bacterium unable to synthesize proteins vital to its growth. However, their exact mechanism of action is not fully known.
Record name Ribostamycin
Source DrugBank
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ribostamycin

CAS RN

25546-65-0
Record name Ribostamycin
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Record name Ribostamycin [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribostamycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Ribostamycin
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Record name Ribostamycin
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Record name RIBOSTAMYCIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,960
Citations
H Baud, A Betencourt, M Peyre… - The Journal of …, 1977 - jstage.jst.go.jp
… fradiae was found which synthesizes ribostamycin instead of neomycin. After a reverse mutation new colonies were obtained producing neomycin again. Ribostamycin might thus be …
Number of citations: 29 www.jstage.jst.go.jp
K Kakinuma, Y Ogawa, T Sasaki, H Seto… - Journal of the …, 1981 - ACS Publications
… This communication deals with our studies on the biosynthesis of ribostamycin (1), one of … broth of Streptomyces ribosidiflcus, a ribostamycin producer, and each labeled antibiotic was …
Number of citations: 65 pubs.acs.org
V Kumar, WA Remers - The Journal of Organic Chemistry, 1981 - ACS Publications
JA H hydroxyl group was free for glycosidic linking with a suitable 1-ribosyl chloride. In order to obtain the appro-priately protected neamine derivative (6), we treated tetra-ZV-(…
Number of citations: 16 pubs.acs.org
NP Kurumbang, K Liou, JK Sohng - Applied biochemistry and …, 2011 - Springer
… gives ribostamycin. Here, we report the biosynthesis of 6′-deamino-6′-hydroxyribostamycin (a ribostamycin … was detected with ribostamycin in the isolates of ribostamycin cosmid …
Number of citations: 10 link.springer.com
V Kumar, WA Remers - The Journal of Organic Chemistry, 1978 - ACS Publications
… including kanamycin B, neomycin, ribostamycin, and the butirosins.… ribostamycin from neamine provided an example of 5-0-glycosidation.11 The regiospecific synthesis of ribostamycin …
Number of citations: 31 pubs.acs.org
TR Zachman‐Brockmeyer, JB Thoden… - Protein …, 2017 - Wiley Online Library
… , RbmB, involved in the biosynthesis of ribostamycin derived from Streptomyces ribosidificus.6 As shown in Scheme 1, ribostamycin, a broad spectrum aminoglycoside antibiotic, …
Number of citations: 9 onlinelibrary.wiley.com
H Fukami, S Ikeda, K Kitahara… - … and Biological Chemistry, 1977 - Taylor & Francis
… One of which was confirmed as a ribostamycin derivative. The others were designated as its 6-0-… Ribostamycin (I) produced by Streptomyces ribosidificus has a broad antimicrobial spec…
Number of citations: 8 www.tandfonline.com
F Kudo, T Kawashima, K Yokoyama… - The Journal of …, 2009 - nature.com
… ribostamycin by the use of four neomycin biosynthetic enzymes. So far, all nine enzymes for ribostamycin … NeoD were recently found to catalyze the glycosylation of ribostamycin using …
Number of citations: 10 www.nature.com
S Omoto, S INOUYE, M KOJIMA, T NIIDA - The Journal of Antibiotics, 1973 - jstage.jst.go.jp
1H-spectra which showedserious overlapping of signals, and a slight structural change brought about distinct 13Csignal shifts. For the spectral assignment, the 13Cresonance shifts …
Number of citations: 48 www.jstage.jst.go.jp
V Kumar, GS Jones Jr, I Blacksberg… - Journal of Medicinal …, 1980 - ACS Publications
2', 3'-Epimino analogues of neamine, ribostamycin, and kanamycin B possessing little or no intrinsic antimicrobial activity were designed to enhance the activity of kanamycin A against …
Number of citations: 19 pubs.acs.org

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